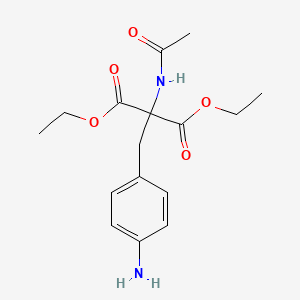
Diethyl(acetylamino)(4-aminobenzyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(acetylamino)(4-aminobenzyl)propanedioate is an organic compound with the molecular formula C16H22N2O5 It is a derivative of propanedioic acid, featuring both acetylamino and aminobenzyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(acetylamino)(4-aminobenzyl)propanedioate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from diethyl propanedioate (diethyl malonate) by reacting it with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 4-aminobenzyl chloride, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Diethyl(acetylamino)(4-aminobenzyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl(acetylamino)(4-aminobenzyl)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(acetylamino)(4-aminobenzyl)propanedioate involves its interaction with specific molecular targets. The acetylamino and aminobenzyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl acetamidomalonate
- Diethyl 2-acetamidomalonate
- Diethyl acetylaminomalonate
Comparison
Diethyl(acetylamino)(4-aminobenzyl)propanedioate is unique due to the presence of both acetylamino and aminobenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6335-21-3 |
|---|---|
Molecular Formula |
C16H22N2O5 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(4-aminophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H22N2O5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-6-8-13(17)9-7-12/h6-9H,4-5,10,17H2,1-3H3,(H,18,19) |
InChI Key |
OFJJAGIFUBPJCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)
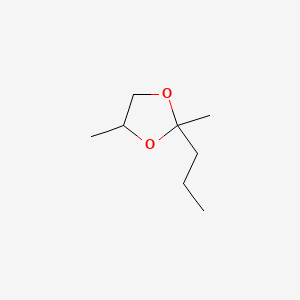
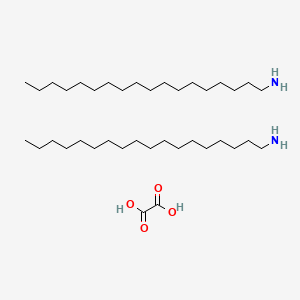

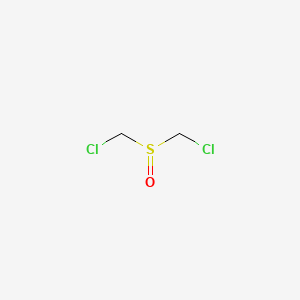
amino}benzoate](/img/structure/B14730682.png)

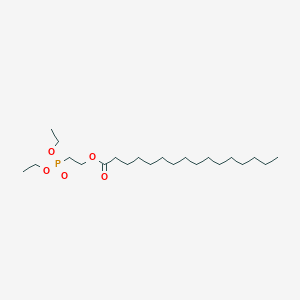
![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
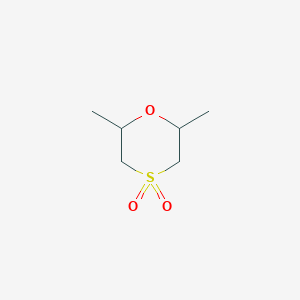
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)



